
(2-Aminophenyl)arsonic acid;1,3,5-trinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminophenyl)arsonic acid;1,3,5-trinitrobenzene is a compound that combines the properties of both (2-Aminophenyl)arsonic acid and 1,3,5-trinitrobenzene. (2-Aminophenyl)arsonic acid is an organoarsenic compound, while 1,3,5-trinitrobenzene is a highly explosive nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)arsonic acid typically involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction . The reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
1,3,5-Trinitrobenzene is produced by the decarboxylation of 2,4,6-trinitrobenzoic acid . The reaction conditions often involve heating with nitric acid in fuming sulfuric acid.
Industrial Production Methods
Industrial production of (2-Aminophenyl)arsonic acid involves large-scale electrophilic aromatic substitution reactions, while 1,3,5-trinitrobenzene is produced through controlled nitration processes followed by decarboxylation.
化学反応の分析
Types of Reactions
(2-Aminophenyl)arsonic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents include nitric acid for nitration and reducing agents for reduction reactions. Major products include nitro derivatives and reduced forms of the compound.
1,3,5-Trinitrobenzene undergoes reduction to form 1,3,5-triaminobenzene, a precursor to phloroglucinol . It also forms charge-transfer complexes with electron-rich arenes.
科学的研究の応用
(2-Aminophenyl)arsonic acid has been used in veterinary medicine as a feed additive to promote growth and prevent dysentery in poultry and swine . It has also influenced the development of antimicrobial chemotherapy.
1,3,5-Trinitrobenzene is primarily used as a high explosive in commercial mining and military applications . It has also been used as a narrow-range pH indicator and in the vulcanization of natural rubber.
作用機序
The mechanism of action of (2-Aminophenyl)arsonic acid involves its interaction with biological molecules, leading to antimicrobial effects. It targets specific enzymes and pathways in microorganisms, disrupting their metabolic processes .
1,3,5-Trinitrobenzene exerts its explosive effects through rapid decomposition, releasing a large amount of energy. The nitro groups undergo reduction, leading to the formation of nitrogen gas and other byproducts.
類似化合物との比較
Similar Compounds
Phenylarsonic acid: Similar to (2-Aminophenyl)arsonic acid but lacks the amino group.
1,2,3-Trinitrobenzene: An isomer of 1,3,5-trinitrobenzene with different explosive properties.
Uniqueness
(2-Aminophenyl)arsonic acid is unique due to its amino group, which enhances its biological activity. 1,3,5-Trinitrobenzene is unique for its high explosive power and specific applications in mining and military.
特性
CAS番号 |
138777-85-2 |
|---|---|
分子式 |
C12H11AsN4O9 |
分子量 |
430.16 g/mol |
IUPAC名 |
(2-aminophenyl)arsonic acid;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H8AsNO3.C6H3N3O6/c8-6-4-2-1-3-5(6)7(9,10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,8H2,(H2,9,10,11);1-3H |
InChIキー |
UVOPOOUAYRZYIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)[As](=O)(O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


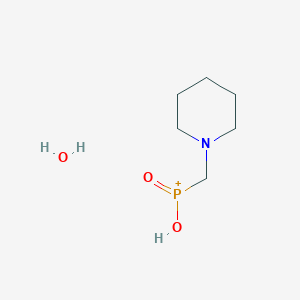
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)


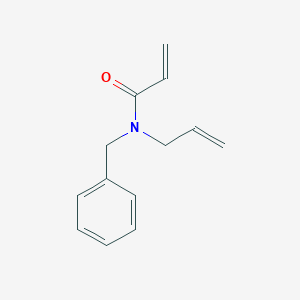
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)


![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
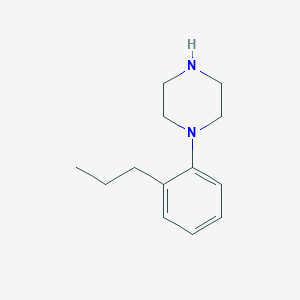
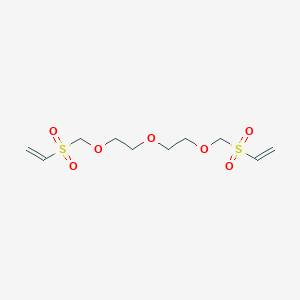
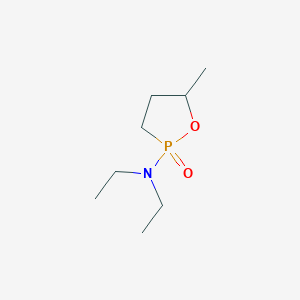

![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)
